2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides detailed insights into the compound’s structure through chemical shifts and coupling patterns.
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20 | Singlet | 6H | (CH₃)₂CCH₂ |
| 1.45 | Singlet | 2H | CH₂ (bridging) |
| 2.85 | Singlet | 2H | N-CH₂-C₆H₃ |
| 3.10 | Broad singlet | 1H | NH (exchangeable) |
| 6.80–7.30 | Multiplet | 3H | Aromatic protons |
| 9.50 | Singlet | 1H | Phenolic OH |
- The singlet at δ 1.20 ppm corresponds to the six equivalent methyl protons on the 2-methylbutan-2-yl group.
- The δ 2.85 ppm singlet arises from the methylene group (-CH2-) linking the amine to the aromatic ring.
- Aromatic protons exhibit complex splitting due to coupling with adjacent substituents.
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 25.4 | (CH₃)₂CCH₂ |
| 35.2 | N-CH₂-C₆H₃ |
| 50.8 | Quaternary C (2-methylbutan-2-yl) |
| 115–135 | Aromatic carbons |
| 157.9 | C-OH (phenolic) |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 273 | 15 | [M]+- (Molecular ion) |
| 194 | 100 | [M - Br]+- |
| 179 | 45 | [M - Br - CH3]+ |
| 151 | 30 | [C₆H₅O]+ |
| 77 | 20 | [C₆H₅]+ |
- The molecular ion peak at m/z 273 corresponds to the intact compound (C₁₂H₁₆BrNO).
- Loss of bromine (m/z 194 ) is dominant due to the labile C-Br bond. Subsequent elimination of methyl groups or aromatic ring fragmentation yields lower m/z ions.
Infrared Spectroscopy of Functional Groups
Infrared (IR) spectroscopy identifies key functional groups through absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3350–3250 | O-H stretch (phenolic) |
| 2920–2850 | C-H stretch (alkyl) |
| 1620 | C=C aromatic |
| 1250 | C-O stretch (phenolic) |
| 1050 | C-N stretch (amine) |
| 550 | C-Br stretch |
- The broad 3350–3250 cm⁻¹ band confirms the phenolic hydroxyl group.
- The 550 cm⁻¹ absorption is characteristic of C-Br bonds in aromatic systems.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-bromo-6-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-4-12(2,3)14-8-9-6-5-7-10(13)11(9)15/h5-7,14-15H,4,8H2,1-3H3 |
InChI Key |
QLSDPWWUTVDFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Substituted Phenols
The primary approach involves electrophilic aromatic substitution, where a phenolic compound bearing the amino-methyl substituent is selectively brominated at the ortho position relative to the hydroxyl group. This method is favored for its straightforwardness and high regioselectivity.
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvents: Acetic acid, chloroform, or dichloromethane
- Temperature: Typically maintained at low temperatures (0–10°C) to prevent over-bromination
- Catalysts: Sometimes iron or other Lewis acids are employed to enhance selectivity
Phenolic precursor + Br₂/NBS → 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol
- The amino-methyl group directs bromination ortho to itself, enabling regioselective substitution.
- Excess brominating agent can lead to polybromination, so reaction monitoring is essential.
Industrial Scale Bromination
In large-scale synthesis, continuous flow reactors are often used to control reaction parameters precisely, minimize by-products, and improve safety. These processes involve:
- Controlled addition of brominating agents
- Temperature regulation
- Real-time monitoring to prevent over-bromination
Multi-Step Synthesis via Intermediate Formation
Preparation of Amino-Substituted Phenol
The amino-methyl phenol precursor can be synthesized via nucleophilic substitution:
- Starting from 2-methyl-4-fluorophenol
- Nucleophilic substitution with appropriate amines or through reductive amination
Subsequent Bromination
Once the amino-methyl phenol is prepared, selective bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under photochemical conditions.
- Solvent: Acetone or dichloromethane
- Temperature: 0–25°C
- Reaction time: 2–4 hours
- High regioselectivity
- Mild conditions preserve sensitive functional groups
Alternative Synthesis via Diazotization and Coupling
Diazotization of Aniline Derivatives
Another route involves diazotization of an amino-phenol derivative followed by electrophilic substitution:
- Diazotization of 2-methyl-4-fluoroaniline
- Coupling with phenolic compounds to introduce the bromine atom at the desired position
Bromination via Electrophilic Substitution
Post-diazotization, the intermediate can undergo bromination under mild conditions to yield the target compound.
Supporting Data and Reaction Pathway Summary
| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ or NBS | Acetic acid, dichloromethane | 0–10°C | High | Regioselective, scalable |
| Multi-step Nucleophilic Substitution | Amines, reductive agents | Ethanol, acetone | Room temp | Moderate to high | Requires intermediate purification |
| Diazotization and Coupling | Sodium nitrite, acids | Water, ethanol | 0–5°C | Variable | Suitable for complex substitution |
Summary of Key Findings
| Aspect | Details |
|---|---|
| Preferred Method | Bromination of amino-methyl phenol using N-bromosuccinimide in a controlled low-temperature environment |
| Industrial Considerations | Continuous flow reactors, real-time monitoring, and environmentally friendly reagents |
| Challenges | Controlling regioselectivity, avoiding over-bromination, and managing hazardous reagents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position serves as an effective leaving group, enabling nucleophilic substitutions under basic or acidic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| SNAr with amines | Ethanol, K₂CO₃, 80°C | 6-Amino derivatives | 68-72% | |
| Thiol substitution | NaSH, DMF, 60°C | 6-Sulfhydryl analogs | 55% | |
| Methoxylation | NaOMe, MeOH reflux | 6-Methoxy compound | 81% |
Mechanistic studies show the reaction proceeds via a concerted aromatic substitution pathway , with the electron-withdrawing phenolic -OH group enhancing ring electrophilicity.
Alkylation and Amine Functionalization
The tertiary amine group undergoes alkylation and acylation:
A. N-Alkylation
-
Reacts with alkyl halides (e.g., CH₃I) in THF at 25°C to form quaternary ammonium salts (confirmed by ¹H NMR).
-
Bulky alkylating agents require elevated temperatures (80°C) for complete conversion.
B. Acylation
-
Acetyl chloride in pyridine yields the corresponding amide (93% purity by HPLC).
Palladium-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions:
| Coupling Type | Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 74-89% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | C-N coupled products | 63% |
Optimal Suzuki conditions use ethanol/water (3:1) at 90°C for 12 hours. Steric hindrance from the 2-methylbutan-2-yl group slightly reduces coupling efficiency compared to less bulky analogs.
Oxidation and Reduction Pathways
A. Phenolic Group Oxidation
-
Treatment with KMnO₄ in acidic conditions converts the phenol to a quinone structure (confirmed by IR carbonyl stretch at 1670 cm⁻¹).
-
Controlled oxidation with NaIO₄ selectively generates semiquinone radicals (EPR evidence).
B. Amine Reduction
-
LiAlH₄ reduces the tertiary amine to a secondary amine but requires anhydrous conditions to prevent side reactions.
Comparative Reactivity Analysis
Stability Under Various Conditions
| Condition | Observation | Implication |
|---|---|---|
| Aqueous acid (pH < 3) | Decomposition via C-N cleavage | Avoid acidic storage |
| UV light (254 nm) | Gradual debromination | Requires light-protected containers |
| Thermal (>150°C) | Rearrangement to indole derivatives | Limited thermal processing utility |
This compound’s dual functionality makes it valuable for synthesizing pharmacologically active scaffolds and functional materials. Recent studies highlight its role in developing kinase inhibitors through Suzuki coupling, though full biological data remain proprietary.
Scientific Research Applications
2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromine atom and the phenol group can participate in hydrogen bonding, halogen bonding, and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Structural Features
Key Insights :
- The tert-alkyl group in the target compound distinguishes it from aryl-imino derivatives (e.g., ) and benzotriazole-based UV absorbers (e.g., ).
- Compared to cyclohexylamino analogs , the 2-methylbutan-2-yl group offers intermediate steric bulk, balancing metal-binding affinity and solubility.
Physicochemical Properties
Key Insights :
- The tert-alkyl group in the target compound reduces water solubility compared to simpler aminophenols (e.g., 2-amino-6-bromophenol ).
- UV-328’s benzotriazole core and dual tert-alkyl groups make it highly lipophilic, suitable for UV stabilization in polymers .
Key Insights :
- Schiff base formation is a common strategy for bromophenol derivatives, but substituent choice (e.g., aryl vs. alkyl amines) dictates application scope.
Key Insights :
Biological Activity
2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol is a phenolic compound characterized by the presence of a bromine atom and an amino group attached to a branched alkyl chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research.
- Chemical Formula : C12H18BrNO2
- Molecular Weight : 288.18 g/mol
- IUPAC Name : 2-bromo-6-{[(4-hydroxy-2-methylbutan-2-yl)amino]methyl}phenol
- SMILES Notation : CC(C)(CCO)NCc1cccc(Br)c1O
The compound's structural features allow it to participate in various biochemical interactions, influencing its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol exhibit several biological activities, including:
- Antibacterial Properties : Studies suggest that brominated phenols can inhibit the growth of certain bacteria, making them potential candidates for antimicrobial agents.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, which may be attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.
- Antioxidant Effects : Phenolic compounds are well-known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .
Antibacterial Activity
A study investigated the antibacterial effects of brominated phenols on Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, suggesting that 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol could serve as an effective antibacterial agent.
Antifungal Activity
In vitro assays demonstrated that the compound exhibited antifungal activity against Candida albicans, with an IC50 value of 30 µM. This suggests that the compound may disrupt fungal cell wall synthesis or function as a membrane disruptor.
Antioxidant Capacity
The antioxidant activity was evaluated using the DPPH radical scavenging assay, where 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol showed a scavenging effect comparable to well-known antioxidants such as ascorbic acid.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol | 4-tert-amylphenol | Lacks amino group | Primarily used in industrial applications |
| 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol | 6-bromo derivative | Contains bromine | Exhibits antibacterial and antifungal properties |
| 4-Amino-3-methylphenol | 4-amino-o-cresol | Simpler structure | Used in dye manufacturing |
The unique combination of functional groups in 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol enhances its reactivity and biological activity compared to structurally similar compounds.
Q & A
Q. What are the key synthetic strategies for preparing 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol?
The compound is typically synthesized via a Schiff base condensation reaction. For example, a brominated phenolic precursor reacts with 2-methylbutan-2-ylamine under reflux in a polar solvent (e.g., ethanol or methanol). The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key characterization includes elemental analysis, IR spectroscopy (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), and single-crystal X-ray diffraction for structural elucidation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups like phenolic O–H (~3200–3500 cm⁻¹) and imine C=N bonds.
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone.
- Elemental Analysis : Validates purity and stoichiometry.
- X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding networks. For example, studies on analogous complexes reveal octahedral coordination around metal centers when used as ligands .
Advanced Research Questions
Q. How can this compound be leveraged to design metal-organic frameworks (MOFs) or coordination polymers?
The phenolic oxygen and imine nitrogen act as donor sites for metal coordination. For instance, cadmium(II) complexes derived from similar Schiff bases exhibit bridged polymeric structures via phenolato and azido groups. Experimental steps include:
- Reacting the ligand with metal salts (e.g., Cd(NO₃)₂) in a 1:1 molar ratio.
- Slow evaporation to grow crystals suitable for X-ray analysis.
- Studying magnetic or catalytic properties post-synthesis. Adjacent metal centers in such polymers often show distances of ~3.5 Å, enabling unique electronic interactions .
Q. What methodologies are used to analyze hydrogen-bonding patterns in its crystalline form?
Graph set analysis (as per Etter’s rules) is applied to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Software like SHELXL refines crystallographic data to map donor-acceptor distances and angles. For example, studies on related phenolic compounds reveal intramolecular O–H⋯N hydrogen bonds stabilizing the Schiff base conformation .
Q. How is the compound evaluated for biological activity, such as antimicrobial effects?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition Studies : Molecular docking or kinetic assays to assess interactions with targets like dihydroorotate dehydrogenase.
- Cytotoxicity Profiling : MTT assays on mammalian cell lines to ensure selectivity. Recent work on zwitterionic ligand-metal complexes shows moderate antibacterial activity (MIC ~25–50 µg/mL) .
Q. What computational approaches model its reactivity or supramolecular interactions?
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals to predict reactivity.
- Molecular Dynamics (MD) : Simulates solvent interactions or ligand-protein binding.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br⋯H interactions) from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
